3-(4-fluorophenyl)-2-((2-methylbenzyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one
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Overview
Description
3-(4-fluorophenyl)-2-((2-methylbenzyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one is a complex organic compound that belongs to the class of pyrimidoindoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-fluorophenyl)-2-((2-methylbenzyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrimidoindole core: This can be achieved through a cyclization reaction involving an appropriate indole derivative and a pyrimidine precursor.
Introduction of the 4-fluorophenyl group: This step might involve a nucleophilic substitution reaction where a fluorobenzene derivative is introduced.
Attachment of the 2-methylbenzylthio group: This can be done through a thiolation reaction using a 2-methylbenzylthiol reagent.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of the synthetic route to improve yield and reduce costs. This might include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in large reactors.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the sulfur atom, leading to sulfoxides or sulfones.
Reduction: Reduction reactions could target the nitro groups or other reducible functionalities.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the synthesis of specialty chemicals or pharmaceuticals.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, it might interact with enzymes, receptors, or other proteins, modulating their activity. The molecular pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-chlorophenyl)-2-((2-methylbenzyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one
- 3-(4-bromophenyl)-2-((2-methylbenzyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one
Uniqueness
The presence of the 4-fluorophenyl group in 3-(4-fluorophenyl)-2-((2-methylbenzyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one might confer unique properties such as increased lipophilicity, altered electronic effects, and potentially enhanced biological activity compared to its chloro or bromo analogs.
Properties
IUPAC Name |
3-(4-fluorophenyl)-2-[(2-methylphenyl)methylsulfanyl]-5H-pyrimido[5,4-b]indol-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18FN3OS/c1-15-6-2-3-7-16(15)14-30-24-27-21-19-8-4-5-9-20(19)26-22(21)23(29)28(24)18-12-10-17(25)11-13-18/h2-13,26H,14H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYXXYHKSHZYZQX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)F)NC5=CC=CC=C53 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18FN3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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